![molecular formula C17H14ClN5O4 B13773104 N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline CAS No. 64209-13-8](/img/structure/B13773104.png)
N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
The synthesis of N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline typically involves multiple steps. The synthetic route often starts with the preparation of the indole nucleus, followed by the introduction of the chloro and ethyl groups. The final step involves the formation of the Schiff base with 2,4-dinitroaniline. Reaction conditions usually include the use of solvents like ethanol or methanol and catalysts such as acids or bases .
化学反应分析
N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and nitro positions.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antiviral and anticancer agent.
Medicine: Research is ongoing to explore its use in developing new therapeutic drugs.
Industry: It is used in the production of dyes and pigments.
作用机制
The mechanism of action of N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The pathways involved often include signal transduction and gene expression regulation .
相似化合物的比较
N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-fluoroindole: Used in medicinal chemistry for drug development.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
属性
CAS 编号 |
64209-13-8 |
|---|---|
分子式 |
C17H14ClN5O4 |
分子量 |
387.8 g/mol |
IUPAC 名称 |
N-[(E)-(2-chloro-1-ethylindol-3-yl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C17H14ClN5O4/c1-2-21-15-6-4-3-5-12(15)13(17(21)18)10-19-20-14-8-7-11(22(24)25)9-16(14)23(26)27/h3-10,20H,2H2,1H3/b19-10+ |
InChI 键 |
KXORAACRTXNTRI-VXLYETTFSA-N |
手性 SMILES |
CCN1C2=CC=CC=C2C(=C1Cl)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CCN1C2=CC=CC=C2C(=C1Cl)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


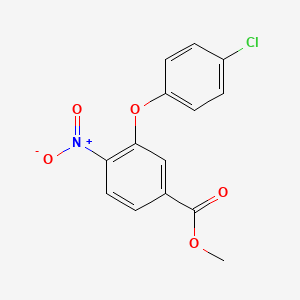

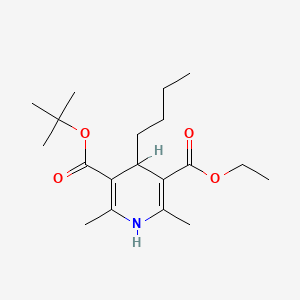
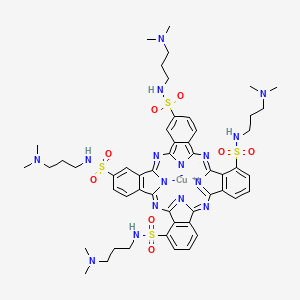


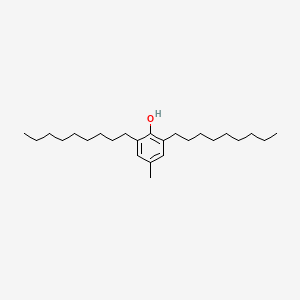
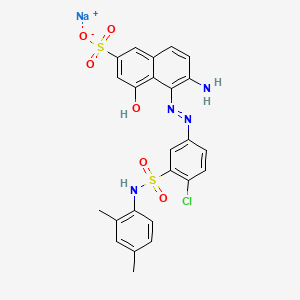

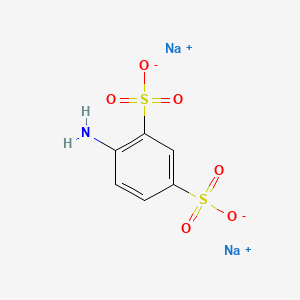
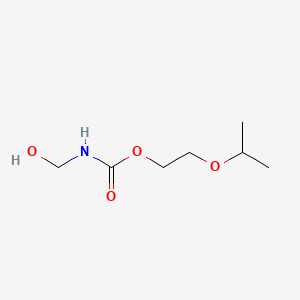

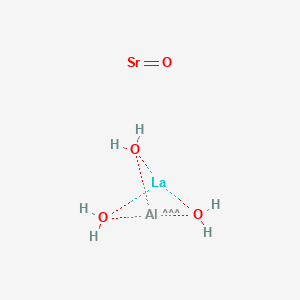
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-2,6-bis[(3-methoxypropyl)amino]-4-methyl-](/img/structure/B13773099.png)
